![molecular formula C9H9N3O B2680994 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 1975118-08-1](/img/structure/B2680994.png)
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
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Overview
Description
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound with a fused pyrazole and pyrimidine ring system. It possesses significant photophysical properties and has attracted attention in both medicinal chemistry and material science . The structure of this compound is depicted below:
Synthesis Analysis
The main synthesis route for pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7. This involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Notably, this pathway enables the preparation and post-functionalization of this functional scaffold.
Molecular Structure Analysis
The molecular formula of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is C9H9N3O2 . It features a fused, rigid, and planar N-heterocyclic system containing both pyrazole and pyrimidine rings .
Chemical Reactions Analysis
The compound’s reactivity allows for versatile modifications at various positions. For example, the cyclocondensation reaction mentioned earlier enables structural diversity by altering substituents at positions 2, 3, 5, 6, and 7 .
properties
IUPAC Name |
2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-3-4-10-9-8(5-13)7(2)11-12(6)9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOFFFXQHMJAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=C(C(=NN12)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
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